N-(naphthalen-1-ylmethyl)glycine
Description
N-(Naphthalen-1-ylmethyl)glycine is a glycine derivative where the amino group is substituted with a naphthalen-1-ylmethyl moiety. Its structure consists of a glycine backbone (NH₂-CH₂-COOH) modified by the attachment of a naphthalene ring via a methylene bridge at the nitrogen atom.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylamino)acetic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14H,8-9H2,(H,15,16) |
InChI Key |
SJMGAVPYTBYRIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
| Compound Name | Key Functional Groups | Structural Features |
|---|---|---|
| N-(Naphthalen-1-ylmethyl)glycine | Carboxylic acid, naphthalenylmethyl | Bulky aromatic substituent, planar naphthalene |
| Glyphosate (N-(Phosphonomethyl)glycine) | Carboxylic acid, phosphonomethyl | Polar phosphonate group, smaller substituent |
| N,N-Dimethylglycine | Carboxylic acid, dimethylamine | Small alkyl substituents, high symmetry |
| N-(Amidomethyl)glycine derivatives | Amide, sulfonyl, nitroso groups | Variable substituents (e.g., acyl, sulfonyl) |
| N-Methyl-1-(naphthalen-1-yl)methanamine | Amine, naphthalenylmethyl | No carboxylic acid, methylamine backbone |
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The naphthalenyl group in this compound significantly reduces water solubility compared to glyphosate or N,N-dimethylglycine, aligning with its higher LogP .
- Glyphosate’s phosphonate group enhances solubility and reactivity, enabling its role as a herbicide .
- N-(Amidomethyl)glycine derivatives exhibit tunable reactivity, undergoing nitrosation and acylation, but steric effects from larger substituents (e.g., naphthalenyl) may slow these reactions .
Key Insights :
- The naphthalenyl group in this compound may improve binding to hydrophobic protein pockets, as seen in analogs like the SARS-CoV-2 inhibitor () .
- Glyphosate’s phosphonate group enables chelation of metal ions critical for plant enzyme inhibition, a mechanism absent in naphthalenyl derivatives .
- Terbinafine’s antifungal activity highlights the pharmacological relevance of naphthalenylmethyl groups in drug design .
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